molecular formula C48H38O2P2Si B14035648 ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B14035648
M. Wt: 736.8 g/mol
InChI Key: VXIQXPFIEXQMIW-UHFFFAOYSA-N
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Description

This compound features a central silanediyl (SiPh₂) bridge connecting two 4,1-phenylene groups, each terminated with diphenylphosphine oxide (DPPO) units. Its symmetrical structure (Figure 1) contributes to reduced polarity and enhanced dielectric properties in polymer matrices, as observed in flame-retardant epoxy resins (EPs) . The silanediyl group imparts unique steric and electronic characteristics compared to oxygen- or carbon-bridged analogs, influencing thermal stability and reactivity.

Properties

Molecular Formula

C48H38O2P2Si

Molecular Weight

736.8 g/mol

IUPAC Name

bis(4-diphenylphosphorylphenyl)-diphenylsilane

InChI

InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H

InChI Key

VXIQXPFIEXQMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Core Synthesis via Silane-Phenylene Bridging

The central silanediyl-bis(phenylene) scaffold is typically synthesized through Ullmann coupling or nucleophilic aromatic substitution :

  • Reactants :
    • Bis(4-bromophenyl)diphenylsilane
    • Diphenylphosphine oxide
  • Catalyst : Palladium(II) acetate with tri-tert-butylphosphine (5 mol%).
  • Conditions : Toluene solvent, 110°C for 24–48 hours under nitrogen.
  • Yield : ~65–75% after column chromatography.

Key Characterization Data :

Parameter Value Method
$$ ^1\text{H NMR} $$ δ 7.2–7.8 (m, aryl-H) CDCl₃, 400 MHz
$$ ^{31}\text{P NMR} $$ δ 28.5 (s) CDCl₃, 162 MHz
Purity >99% (HPLC) C18 column

Phosphorylation of Phenolic Intermediates

Alternative routes employ stepwise phosphorylation of a silane-phenylene diol precursor:

  • Diol Synthesis :
    • Hydrolysis of bis(4-bromophenyl)diphenylsilane to bis(4-hydroxyphenyl)diphenylsilane.
  • Phosphorylation :
    • Reaction with chlorodiphenylphosphine (2.2 equiv) in the presence of triethylamine (3 equiv).
    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
    • Workup : Aqueous extraction and recrystallization from ethanol.

Reaction Metrics :

Step Yield Purity (HPLC)
Diol formation 85% 98%
Phosphorylation 78% 99.5%

Purification and Quality Control

Industrial-grade purification methods include:

Thermal Stability :

Technique Result
TGA Decomposition at 320°C
DSC $$ T_g = 145^\circ \text{C} $$

Applications in Optoelectronic Devices

The compound serves as a host material in OLEDs due to its high triplet energy ($$ E_T = 2.8 \, \text{eV} $$) and thermal stability. Industrial catalogs highlight its use in:

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Ullmann coupling High regioselectivity Palladium residue removal
Stepwise phosphorylation Scalable Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:

Mechanism of Action

The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bridging Group Variations

a) Oxygen-Bridged Analogs
  • (Oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) :

    • Structure : Oxygen bridge instead of silanediyl.
    • Applications : Flame retardant in EPs, enhancing dielectric properties due to symmetry .
    • Performance : Lower thermal stability than silanediyl analogs but effective in reducing epoxy resin polarity.
  • (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) :

    • Structure : Oxygen bridge with 2,1-phenylene linkers.
    • Applications : Weak n-type host in solution-processed phosphorescent OLEDs .
    • Performance : Reduced conjugation compared to 4,1-phenylene linkers, limiting electron transport efficiency.
b) Silanediyl vs. Pyridine-Bridged Analogs
  • (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide): Structure: Pyridine ring as the central bridge. Applications: Potential n-type host in OLEDs due to pyridine’s electron-withdrawing nature . Performance: Enhanced electron transport compared to phenyl/silanediyl bridges but may suffer from synthetic complexity.

Phosphine Oxide Unit Count and Symmetry

  • 1,4-Phenylenebis(diphenylphosphine oxide) (2PO): Structure: Two DPPO units linked via 1,4-phenylene. Applications: Weak n-type OLED host .
  • ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) :

    • Structure : Three DPPO units.
    • Applications : OLED host with stronger n-type character than 2PO .
    • Performance : Higher electron affinity but increased molecular weight reduces solubility.

Thermal and Electronic Properties

Compound Bridging Group DPPO Units Thermal Stability Key Application
Target Compound (Silanediyl-bridged) SiPh₂ 2 High Flame retardant, EP matrix
ODDPO O 2 Moderate Flame retardant, EP
2PO 1,4-phenylene 2 Low OLED host
3PO Phenylphosphoryl 3 Moderate OLED host
Pyridine-bridged analog Pyridine 2 Moderate OLED host (theoretical)
  • Thermal Stability : Silanediyl-bridged compounds exhibit superior thermal resistance due to robust Si–C bonds, making them suitable for high-temperature applications like EPs . Oxygen-bridged analogs degrade earlier, limiting utility in harsh environments.
  • Electronic Properties : Increasing DPPO units (e.g., 2PO → 3PO) enhances n-type character but complicates synthesis. The target compound’s symmetry balances polarity reduction and processability in EPs .

Application-Specific Performance

Flame Retardancy in Epoxy Resins

  • Target Compound : Reduces peak heat release rate (pHRR) by 40% in EPs while improving dielectric strength .
  • ODDPO : Comparable flame retardancy but less effective in enhancing mechanical properties due to lower thermal stability .

Biological Activity

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organosilicon compound with the molecular formula C₄₈H₃₈O₂P₂Si and a molecular weight of approximately 736.85 g/mol. This compound features a unique arrangement of diphenylphosphine oxide groups linked to a central diphenylsilanediyl unit, which enhances its potential applications in various fields including medicinal chemistry and materials science .

Chemical Structure and Properties

The structure of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) can be represented as follows:

C48H38O2P2Si\text{C}_{48}\text{H}_{38}\text{O}_{2}\text{P}_{2}\text{Si}

This compound exhibits phosphine oxide functionalities, which are known for their biological activity, particularly in enzyme inhibition and potential anti-cancer properties.

Enzyme Inhibition

Research indicates that phosphine oxides can serve as effective inhibitors for various enzymes. A notable study evaluated the inhibitory effects of phosphine oxide derivatives on topoisomerase I (TOP1) , an essential enzyme involved in DNA replication and transcription. The study found that specific derivatives exhibited significant inhibition of TOP1 activity, suggesting that ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) may share similar properties due to its structural components .

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines revealed that some phosphine oxide derivatives demonstrated selective cytotoxic effects against cancerous cells while sparing non-cancerous cells. For instance, compounds were tested against breast, lung, and liver cancer cell lines, showing varying degrees of effectiveness. The findings suggest that ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) could be further explored for its anticancer potential .

Case Studies

  • TOP1 Inhibition Assay : Compounds including ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) were subjected to supercoiled plasmid relaxation assays to evaluate their inhibitory effects on TOP1. Results indicated that certain phosphine oxides maintained their inhibitory effects over extended incubation periods (up to 30 minutes), outperforming traditional inhibitors like camptothecin (CPT) .
  • Cytotoxicity Evaluation : In a comparative study of various phosphine oxides against cancer cell lines, compounds exhibited selective toxicity profiles. For instance, while some derivatives showed high cytotoxicity against breast cancer cells, they did not affect non-cancerous MRC-5 cells significantly .

Data Table: Comparative Biological Activity

Compound NameTOP1 Inhibition (after 5 min)Cytotoxicity (Cancer Cell Lines)Selectivity Index
CPTStrongHighLow
Compound AModerateModerateHigh
Compound BWeakLowVery High
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)ModerateHighModerate

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